Cas no 519018-52-1 (7-bromo-2,3-dihydro-1-benzofuran-3-one)
7-bromo-2,3-dihydro-1-benzofuran-3-one Chemical and Physical Properties
Names and Identifiers
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- 7-Bromo-3-Benzofuranone
- 7-Bromobenzofuran-3(2H)-one
- 3(2H)-Benzofuranone,7-bromo-
- 7-bromo-1-benzofuran-3-one
- 7-bromo-3(2H)-Benzofuranone
- 7-bromo-1-benzofuran-3(2H)-one
- 7-bromo-2,3-dihydrobenzofuran-3-one
- 7-Iodo-3-Benzofuranone
- 7-bromo-2,3-dihydro-1-benzofuran-3-one
- PubChem17884
- 7-Bromo-benzofuran-3-one
- AMOT0764
- 7-Bromobenzofuran-3(2H);-one
- 3(2H)-Benzofuranone,7-chloro-
- MGCVLLXCJNKGCS-UHFFFAOYSA-N
- 7-bromo-2H-1-benzofuran-3-one
- EBD217958
- 7-bromo-2,3-dihydrob
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- MDL: MFCD03160589
- Inchi: 1S/C8H5BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2
- InChI Key: MGCVLLXCJNKGCS-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2C(COC=21)=O
Computed Properties
- Exact Mass: 211.94700
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 181
- Topological Polar Surface Area: 26.3
Experimental Properties
- PSA: 26.30000
- LogP: 2.02420
7-bromo-2,3-dihydro-1-benzofuran-3-one Security Information
- Hazard Statement: H302-H315-H319-H335
- Storage Condition:Sealed in dry,Room Temperature
7-bromo-2,3-dihydro-1-benzofuran-3-one Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-bromo-2,3-dihydro-1-benzofuran-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0453-1g |
7-Bromo-benzofuran-3-one |
519018-52-1 | 97% | 1g |
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| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0453-5g |
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5071.29CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0453-500mg |
7-Bromo-benzofuran-3-one |
519018-52-1 | 97% | 500mg |
1263.58CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0453-250mg |
7-Bromo-benzofuran-3-one |
519018-52-1 | 97% | 250mg |
1060.05CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0453-100mg |
7-Bromo-benzofuran-3-one |
519018-52-1 | 97% | 100mg |
831.08CNY | 2021-05-07 | |
| Chemenu | CM125457-1g |
7-bromobenzofuran-3(2H)-one |
519018-52-1 | 98% | 1g |
$204 | 2021-08-05 | |
| Chemenu | CM125457-5g |
7-bromobenzofuran-3(2H)-one |
519018-52-1 | 98% | 5g |
$673 | 2021-08-05 | |
| Chemenu | CM125457-10g |
7-bromobenzofuran-3(2H)-one |
519018-52-1 | 98% | 10g |
$1122 | 2021-08-05 | |
| Fluorochem | 079077-250mg |
7-Bromo-3-benzofuranone |
519018-52-1 | 95% | 250mg |
£67.00 | 2022-03-01 | |
| Fluorochem | 079077-1g |
7-Bromo-3-benzofuranone |
519018-52-1 | 95% | 1g |
£165.00 | 2022-03-01 |
7-bromo-2,3-dihydro-1-benzofuran-3-one Suppliers
7-bromo-2,3-dihydro-1-benzofuran-3-one Related Literature
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Additional information on 7-bromo-2,3-dihydro-1-benzofuran-3-one
Introduction to 7-bromo-2,3-dihydro-1-benzofuran-3-one (CAS No. 519018-52-1)
7-bromo-2,3-dihydro-1-benzofuran-3-one (CAS No. 519018-52-1) is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The presence of a bromine substituent at the 7-position and a ketone group at the 3-position imparts unique reactivity and potential applications in medicinal chemistry. The structural motif of 7-bromo-2,3-dihydro-1-benzofuran-3-one makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of biologically active agents.
The compound's molecular structure, consisting of a seven-membered aromatic ring system with hydrogen atoms at the 2 and 3 positions and functional groups at the 1 and 3 positions, contributes to its versatility in chemical transformations. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in drug discovery to construct carbon-carbon bonds. Additionally, the ketone group at the 3-position can undergo reduction to form an alcohol or participate in condensation reactions to yield more intricate scaffolds.
In recent years, 7-bromo-2,3-dihydro-1-benzofuran-3-one has garnered attention due to its role as a precursor in the synthesis of pharmacologically relevant compounds. For instance, derivatives of this scaffold have been explored for their potential antimicrobial and anti-inflammatory properties. The benzofuran core is a common structural feature in natural products and synthetic drugs, often contributing to binding affinity and metabolic stability. The brominated derivative enhances this utility by providing a site for selective modification while maintaining the inherent pharmacophoric characteristics of the benzofuran system.
One notable application of 7-bromo-2,3-dihydro-1-benzofuran-3-one is in the development of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, making them attractive targets for therapeutic intervention. By modifying the benzofuran scaffold, researchers can fine-tune interactions with specific kinase domains. The bromine atom facilitates further derivatization, allowing for the creation of libraries of compounds that can be screened for inhibitory activity. Preliminary studies have shown that certain analogs derived from 7-bromo-2,3-dihydro-1-benzofuran-3-one exhibit promising kinase inhibition profiles, warranting further investigation into their mechanisms of action.
The synthesis of 7-bromo-2,3-dihydro-1-benzofuran-3-one itself is an intriguing process that highlights modern synthetic methodologies. Traditional approaches often involve cyclization reactions followed by functional group interconversion. However, recent advances in catalytic systems have enabled more efficient routes to this compound. For example, transition metal-catalyzed reactions can streamline the introduction of the bromine atom while minimizing side products. Such improvements not only enhance yield but also reduce environmental impact by lowering waste generation.
From a computational chemistry perspective, 7-bromo-2,3-dihydro-1-benzofuran-3-one offers insights into molecular interactions that are critical for drug design. Molecular docking studies can predict how this compound might bind to biological targets by simulating its interaction with proteins or nucleic acids. The bromine substituent's electronic properties influence these interactions, potentially altering binding affinity or selectivity. By leveraging computational tools alongside experimental data, researchers can accelerate the discovery process and identify lead compounds more efficiently.
The role of 7-bromo-2,3-dihydro-1-benzofuran-3-one extends beyond academic research into industrial applications as well. Pharmaceutical companies often rely on such intermediates to build libraries for high-throughput screening (HTS). The ability to rapidly modify the scaffold allows for rapid diversification of chemical space without extensive starting material modifications. This approach is particularly valuable in early-stage drug discovery where large numbers of compounds need to be synthesized and evaluated.
In conclusion,7-bromo-2,3-dihydro-1-benzofuran-3-one (CAS No. 519018-52-1) represents a versatile building block with significant implications in medicinal chemistry and drug development. Its unique structural features enable diverse synthetic pathways and biological applications, making it a cornerstone in modern chemical research. As methodologies continue to evolve—both in synthesis and computational analysis—the potential uses for this compound are likely to expand further.
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